6-[(2-Ethoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(2-Ethoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 6-[(2-Ethoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
6-[(2-Ethoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-[(2-Ethoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tubulin polymerization, which is crucial for its anticancer activity .
Comparison with Similar Compounds
6-[(2-Ethoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Exhibits energetic material properties and is used in explosives.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share similar pharmacological profiles but differ in their specific activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H18N4O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-[(2-ethoxyphenoxy)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4O3S/c1-3-25-15-9-4-5-10-16(15)26-12-17-22-23-18(20-21-19(23)27-17)13-7-6-8-14(11-13)24-2/h4-11H,3,12H2,1-2H3 |
InChI Key |
GVCNOEFNMOPBLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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